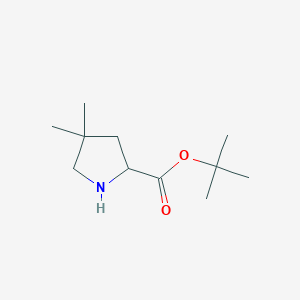
1-(4-Bromophenyl)-3-(thiadiazole-4-carbonylamino)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-(thiadiazole-4-carbonylamino)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiourea family, and its structure consists of a bromophenyl group, a thiadiazole ring, and a thiourea functional group.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-3-(thiadiazole-4-carbonylamino)thiourea is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins, which are essential for the growth and survival of cancer cells and bacteria. The compound also has antioxidant properties, which may play a role in its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Bromophenyl)-3-(thiadiazole-4-carbonylamino)thiourea has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in the brain. The compound has also been shown to inhibit the growth of bacterial cells and reduce the production of reactive oxygen species (ROS) in cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-Bromophenyl)-3-(thiadiazole-4-carbonylamino)thiourea in lab experiments include its high purity, stability, and ease of synthesis. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 1-(4-Bromophenyl)-3-(thiadiazole-4-carbonylamino)thiourea. These include:
1. Further studies on the mechanism of action of the compound to better understand its therapeutic effects.
2. Development of new synthesis methods to improve the yield and purity of the compound.
3. Testing the compound in animal models to evaluate its efficacy and safety in vivo.
4. Investigating the potential applications of the compound in other fields, such as agriculture and environmental science.
5. Developing new derivatives of the compound with improved pharmacological properties.
Conclusion:
1-(4-Bromophenyl)-3-(thiadiazole-4-carbonylamino)thiourea is a chemical compound with promising applications in various fields. Its synthesis method has been optimized to produce high yields of the compound, and it has shown potential in the treatment of cancer, Alzheimer's disease, and bacterial infections. Further research is needed to better understand the mechanism of action of the compound and develop new derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-(4-Bromophenyl)-3-(thiadiazole-4-carbonylamino)thiourea involves the reaction between 4-bromobenzenesulfonyl chloride and thiourea in the presence of ammonium thiocyanate. The reaction results in the formation of 1-(4-Bromophenyl)-3-(thiadiazole-4-carbonylamino)thiourea. This synthesis method has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-3-(thiadiazole-4-carbonylamino)thiourea has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, Alzheimer's disease, and bacterial infections. The compound has also been used as a catalyst in organic synthesis reactions.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(thiadiazole-4-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN5OS2/c11-6-1-3-7(4-2-6)12-10(18)15-14-9(17)8-5-19-16-13-8/h1-5H,(H,14,17)(H2,12,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFKZDFMONOSEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC(=O)C2=CSN=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(thiadiazole-4-carbonylamino)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2808404.png)

![N-(2-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2808406.png)
![4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile](/img/structure/B2808409.png)
![Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate](/img/structure/B2808412.png)


![(3Ar,6aS)-2-acetyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2808417.png)


![Methyl 4-[(3-methylphenyl)sulfanyl]-2-quinazolinyl sulfide](/img/structure/B2808424.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2808426.png)
